Picolinic Acid Hydrochloride
Overview
Description
Picolinic Acid Hydrochloride is a derivative of pyridine with a carboxylic acid substituent at the 2-position . It is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body . Many of its complexes are charge-neutral and thus lipophilic .
Synthesis Analysis
The synthesis of this compound involves the slow evaporation method . The crystals of this compound are filtered and air-dried . The yield is 43–44 g (50–51%), m.p. 228–230° . This hydrochloride may contain traces of potassium chloride, which can be removed by dissolving the hydrochloride in hot absolute ethanol (50 g. requires 1 l.) and filtering from insoluble material .
Molecular Structure Analysis
The molecular formula of this compound is C6H5NO2 . The average mass is 123.109 Da and the mono-isotopic mass is 123.032028 Da .
Chemical Reactions Analysis
The interaction between chromium(III) and Picolinic Acid in weak acid aqueous solution was studied, resulting in the formation of a complex upon substitution of water molecules in the chromium(III) coordination sphere . Experimental results show that the reaction takes place in multiple steps .
Physical And Chemical Properties Analysis
This compound is a white solid that is soluble in water . It has a density of 1.3±0.1 g/cm3, a boiling point of 292.5±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .
Scientific Research Applications
Corrosion Inhibition
Picolinic acid derivatives, including Picolinic Acid Hydrochloride, have been explored for their corrosion inhibitory properties. Research by Talati and Gandhi (1983) on N-heterocyclic compounds, including picolinic acid, has shown their effectiveness in protecting aluminum-copper alloys against corrosion in hydrochloric acid environments. These compounds adhere to the metal surface, creating a protective layer that minimizes corrosion, a mechanism that is significant for extending the lifespan of metal components in industrial applications (Talati & Gandhi, 1983).
OLED Stability
In the realm of electronics, this compound plays a role in the stability of Organic Light Emitting Diodes (OLEDs). Baranoff et al. (2012) identified that the cleavage of picolinate ligands, such as those derived from this compound, might be a factor in the degradation and resultant instability of phosphorescent OLEDs. This insight aids in the development of more durable OLED materials, contributing to advancements in display technologies (Baranoff et al., 2012).
Seizure Susceptibility
Although the focus is away from pharmacological use, it's worth noting that Picolinic Acid has been studied for its neurological effects, specifically on seizure susceptibility in mice. Cioczek-Czuczwar et al. (2017) found that Picolinic Acid could influence seizure activity, which has implications for understanding the pathogenesis of conditions like epilepsy. This research might inform future studies on the neurochemical pathways involved in seizure disorders (Cioczek-Czuczwar et al., 2017).
Antimicrobial Activities
Picolinic Acid and its derivatives demonstrate antimicrobial activities against various bacteria and fungi. Tamer et al. (2018) conducted a study characterizing picolinic acid and its derivatives through spectroscopy and DFT calculations, finding them to be active against both Gram-positive and Gram-negative bacteria. This research underscores the potential of this compound in developing new antimicrobial agents (Tamer et al., 2018).
Metal Ion Separation
The chelating properties of this compound are utilized in the separation of metal ions via chromatography. Nesterenko et al. (1994) explored its use as an on-column chelating agent for the separation of various metal ions, demonstrating its efficacy in analytical chemistry applications, particularly in environmental monitoring and the purification of metal ions (Nesterenko et al., 1994).
Mechanism of Action
Target of Action
Picolinic Acid Hydrochloride primarily targets Zinc Finger Proteins (ZFPs) . These proteins play a crucial role in viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The interaction of this compound with its targets involves binding to Zinc Finger Proteins. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This disruption of zinc binding is a key aspect of the compound’s mode of action .
Biochemical Pathways
This compound is a catabolite of the amino acid tryptophan through the kynurenine pathway . It plays a key role in zinc transport , which is an essential process in various biochemical pathways. The disruption of zinc binding in Zinc Finger Proteins can affect these pathways and their downstream effects .
Pharmacokinetics
It is known that this compound is a pyridine carboxylate metabolite of tryptophan and is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its anti-infective and immunomodulatory roles . It has been shown to be an anti-viral in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is worth noting that this compound is a white solid that is slightly soluble in water , which may influence its stability and efficacy in different environments.
Safety and Hazards
Future Directions
Picolinic Acid Hydrochloride has been shown to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . Researchers hope to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases . Additionally, Rhodococcus sp. PA18, which aerobically utilizes Picolinic Acid as a source of carbon and energy, may be potentially used for the bioremediation of environments polluted with Picolinic Acid .
Biochemical Analysis
Biochemical Properties
Picolinic Acid Hydrochloride plays a key role in zinc transport . It acts as an anti-infective and immunomodulator . As a therapeutic agent, it works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . ZFPs are involved in viral replication and packaging as well as normal cell homeostatic functions .
Cellular Effects
This compound has been shown to be an anti-viral in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . It has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .
Molecular Mechanism
The molecule works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . This disruption of zinc binding inhibits the function of ZFPs, which are involved in viral replication and packaging as well as normal cell homeostatic functions .
Temporal Effects in Laboratory Settings
While there is limited information available on the temporal effects of this compound in laboratory settings, it is known that it has broad-spectrum antiviral activity against enveloped viruses .
Dosage Effects in Animal Models
In animal models, this compound has shown promising antiviral activity against SARS-CoV-2 and Influenza A Virus
Metabolic Pathways
This compound is a catabolite of the amino acid tryptophan through the kynurenine pathway . It is suggested to assist in the absorption of zinc (II) ions and other divalent or trivalent ions through the small intestine .
Subcellular Localization
Given its role in zinc transport and its interactions with zinc finger proteins, it is likely to be found in areas of the cell where these proteins are localized .
properties
IUPAC Name |
pyridine-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h1-4H,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAFXVOPGDBAOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
98-98-6 (Parent) | |
Record name | 2-Pyridinecarboxylic acid, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7060912 | |
Record name | Picolinic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
636-80-6 | |
Record name | 2-Pyridinecarboxylic acid, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=636-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 636-80-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363779 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyridinecarboxylic acid, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Picolinic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.243 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PICOLINIC ACID HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HE8GCH2RD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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